2-(2-fluorobenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one
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Overview
Description
2-(2-fluorobenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorobenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of a nitro group to the benzene ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom on the benzyl group.
Cyclization: Formation of the pyridazinone ring through cyclization reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorobenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-fluorobenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in biological pathways.
Receptors: Binding to receptors to modulate cellular responses.
Pathways: Interference with signaling pathways to exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorobenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one
- 2-(2-methylbenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one
Uniqueness
2-(2-fluorobenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activities. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making them valuable in drug design.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
IUPAC Name |
2-[(2-fluorophenyl)methyl]-6-(3-nitrophenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O3/c18-15-7-2-1-4-13(15)11-20-17(22)9-8-16(19-20)12-5-3-6-14(10-12)21(23)24/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGWMUTUKHHQSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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